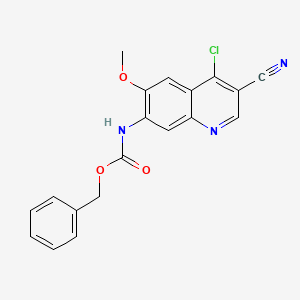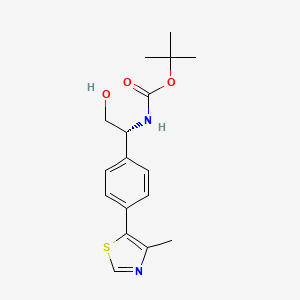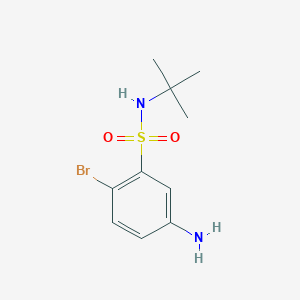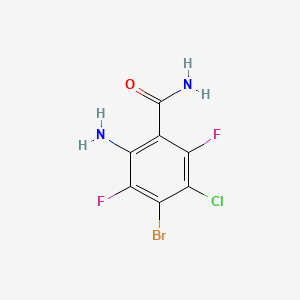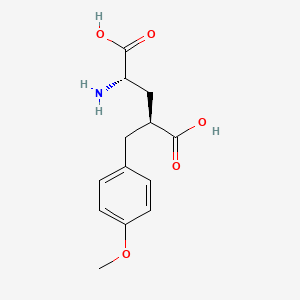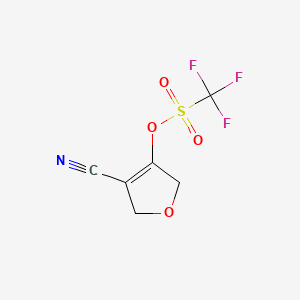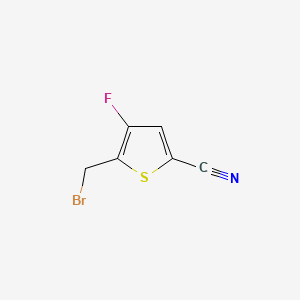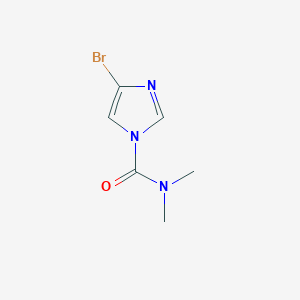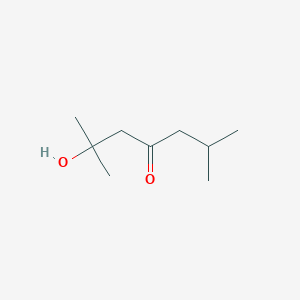![molecular formula C12H8BrNOS B13918853 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol CAS No. 1048922-34-4](/img/structure/B13918853.png)
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains bromine, methyl, and thiazole groups attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol typically involves the reaction of 2-methyl-naphtho[1,2-d]thiazol-5-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-naphtho[1,2-d]thiazol-5-ol: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Chloro-2-methyl-naphtho[1,2-d]thiazol-5-ol: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
7-Iodo-2-methyl-naphtho[1,2-d]thiazol-5-ol:
Uniqueness
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to its analogs. The bromine atom can also facilitate further functionalization and derivatization, making it a valuable compound for various applications .
Properties
CAS No. |
1048922-34-4 |
|---|---|
Molecular Formula |
C12H8BrNOS |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
7-bromo-2-methylbenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C12H8BrNOS/c1-6-14-12-8-3-2-7(13)4-9(8)10(15)5-11(12)16-6/h2-5,15H,1H3 |
InChI Key |
DPLMMHJMAWPDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



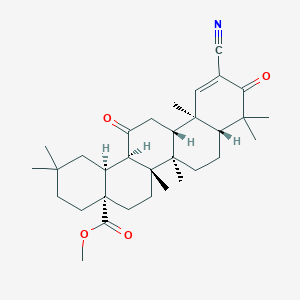
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)

